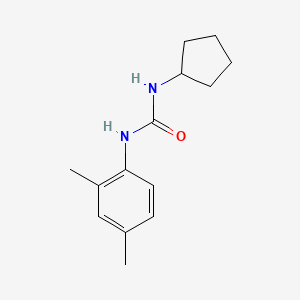
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea (CPDMU) is a chemical compound that has gained significant attention in scientific research due to its potential in the field of medicine. It is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of N-cyclopentyl-N'-(2,4-dimethylphenyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation seen in various diseases. Furthermore, this compound has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 10 hours in rats and is rapidly metabolized in the liver. This compound has been found to have a high affinity for certain receptors in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have minimal toxicity. This compound has also been shown to have a high affinity for certain receptors in the brain, which makes it an ideal candidate for studying the effects of neuroprotective drugs. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Furthermore, this compound has a low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-cyclopentyl-N'-(2,4-dimethylphenyl)urea. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Another potential direction is to study the long-term effects of this compound and its potential as a neuroprotective agent. Furthermore, future studies could investigate the optimal dosing and administration of this compound for different diseases. Finally, the development of new derivatives of this compound with improved solubility and pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It is easy to synthesize and purify, and it has been found to have minimal toxicity. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, and its potential as a drug for the treatment of various diseases is an area of active research.
合成法
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea can be synthesized by reacting cyclopentyl isocyanate with 2,4-dimethylphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
科学的研究の応用
N-cyclopentyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its potential in the treatment of various diseases. It has shown promising results in the treatment of cancer by inhibiting the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects and can be used in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-8-13(11(2)9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIDJKPYCBRGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

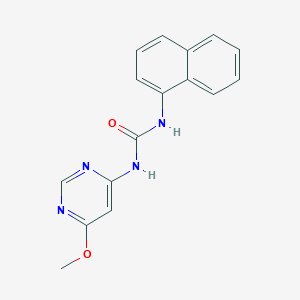
![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)
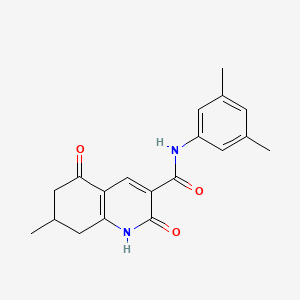
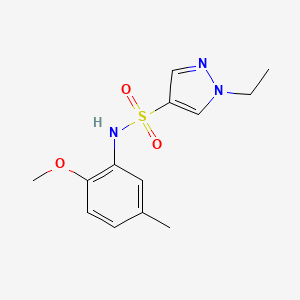
![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![(1S*,4S*)-N-[2-(tert-butylamino)-2-oxoethyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5346274.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)
![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)
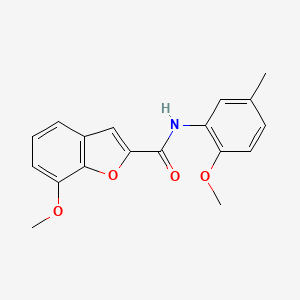
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)